Molybdic acid, diammonia salt
Description
Historical Trajectory of Molybdenum Chemistry and the Emergence of Ammonium (B1175870) Molybdates
The history of molybdenum chemistry began in the late 18th century. For years, the primary ore of molybdenum, molybdenite (molybdenum disulfide), was confused with lead or graphite (B72142) due to its appearance and texture. imoa.infoebsco.comchemicalbook.comwikipedia.org In 1778, the Swedish scientist Carl Wilhelm Scheele correctly identified that molybdenite was a sulfide (B99878) compound of a new, then-unidentified element. imoa.infoebsco.comchemicalbook.comwikipedia.org By treating the mineral with nitric acid, he produced a white oxide powder, which he named "molybdic acid". imoa.info
At Scheele's suggestion, Peter Jacob Hjelm, another Swedish chemist, successfully isolated the metal in 1781 by reducing the white oxide with carbon. He named the new element 'molybdenum'. imoa.infowikipedia.org For over a century, molybdenum remained largely a laboratory curiosity. imoa.infochemicalbook.com
It was in the 19th century that significant advancements were made in understanding its compounds. Researchers discovered that dissolving molybdic acid or molybdenum trioxide in aqueous ammonia (B1221849) resulted in stable salts, leading to the synthesis of various ammonium molybdates. atamanchemicals.comatamankimya.com These compounds quickly proved invaluable and became important reagents in classical inorganic analytical chemistry, particularly for the detection of phosphates and arsenates. atamanchemicals.comatamankimya.comvichemic.pl The rise of industrial chemistry in the 20th century further expanded the applications of ammonium molybdates into catalysis, agriculture, and metallurgy. atamankimya.com
Key Historical Milestones
| Year | Scientist(s) | Discovery/Development | Significance |
|---|---|---|---|
| 1778 | Carl Wilhelm Scheele | Determined that molybdenite was a sulfide of a new element and produced molybdic acid. imoa.infochemicalbook.com | Distinguished molybdenum from lead and graphite, laying the groundwork for its discovery. wikipedia.org |
| 1781 | Peter Jacob Hjelm | Isolated metallic molybdenum by reducing molybdic acid with carbon. imoa.infowikipedia.org | First successful isolation of the element molybdenum. chemicalbook.com |
| 19th Century | Various Researchers | Synthesized ammonium molybdate (B1676688) salts by dissolving molybdic acid in ammonia. atamanchemicals.comatamankimya.com | Created a stable, water-soluble form of molybdenum, enabling its use as an analytical reagent. atamanchemicals.com |
| Early 20th Century | Industrial Chemists | Developed large-scale applications for molybdenum and its compounds, including ammonium molybdate. imoa.infoatamankimya.com | Transitioned molybdenum from a laboratory curiosity to a vital industrial material. imoa.info |
Contemporary Relevance of Diammonium Molybdic Acid in Chemical Sciences
Diammonium molybdic acid, often referred to as ammonium molybdate, is a versatile and indispensable compound in modern chemical sciences. Its applications span a wide range of fields, from industrial manufacturing to fundamental research.
Catalysis: The compound is a crucial component in the production of catalysts. meghachem.orgontosight.ai In the petrochemical industry, these catalysts are vital for processes like hydrodesulfurization, which removes sulfur from crude oil, and dehydrogenation. lcrl.nethonrel.comnih.gov It also serves as a catalyst in the manufacturing of various chemicals, including acrylic acid, polyethylene, and polypropylene. ontosight.aiontosight.aimeghachem.org
Analytical Chemistry: Ammonium molybdate continues its historical role as a key analytical reagent. atamanchemicals.com It is widely used for the colorimetric determination and quantitative analysis of phosphates, silicates, arsenates, and lead in various samples, including water, soil, and biological materials. atamanchemicals.comvichemic.pllcrl.netmolybdenum.com.cnthermofisher.in The formation of characteristic colored complexes, such as molybdenum blue or yellow molybdophosphate, allows for precise measurement. atamanchemicals.comvichemic.plmeghachem.org
Corrosion Inhibition: Molybdate ions derived from the salt are effective corrosion inhibitors, particularly for mild steel and other metals in water treatment systems, cooling towers, and boilers. meghachem.orglcrl.netsid.ir They function by forming a protective, passivating film on the metal's surface, which prevents rust and degradation. meghachem.orgtms.orglcrl.net This application is considered a non-toxic alternative to traditional chromate-based inhibitors. vichemic.pl
Agriculture: As a source of the essential micronutrient molybdenum, the compound is used in fertilizers to address soil deficiencies. agriconchemicals.comsujatapharmachem.combakerandbaker.co.in Molybdenum is critical for nitrogen fixation in legumes and for the function of key enzymes in plants, such as nitrate (B79036) reductase. lcrl.netagriconchemicals.comimoa.info Its application can lead to improved crop growth, higher yields, and enhanced soil fertility. agriconchemicals.combakerandbaker.co.inagribegri.com
Materials Science and Synthesis: Diammonium molybdic acid is a primary starting material for synthesizing other molybdenum compounds, such as high-purity molybdenum trioxide and metallic molybdenum powder. atamanchemicals.commolybdenum.com.cn It is also used in the production of pigments for paints and ceramics, in metal finishing and electroplating, and as a fire retardant for fabrics. atamankimya.comvichemic.pllcrl.netfishersci.se
Modern Applications of Molybdic Acid, Diammonium Salt
| Field | Specific Application | Function |
|---|---|---|
| Catalysis | Petroleum refining (hydrodesulfurization), chemical synthesis. ontosight.ailcrl.nethonrel.com | Acts as a precursor or component of catalysts that accelerate chemical reactions. meghachem.orgchemimpex.com |
| Analytical Chemistry | Detection of phosphates, silicates, arsenates, lead. atamanchemicals.comthermofisher.in | Forms colored complexes with specific ions for quantitative analysis. vichemic.plmeghachem.org |
| Corrosion Inhibition | Water treatment systems, cooling towers, metal finishing. meghachem.orglcrl.net | Forms a protective oxide layer on metal surfaces to prevent corrosion. sid.irtms.orglcrl.net |
| Agriculture | Micronutrient in fertilizers. sujatapharmachem.combakerandbaker.co.in | Provides essential molybdenum for nitrogen fixation and enzyme function in plants. agriconchemicals.comimoa.info |
| Materials Science | Production of Mo metal, MoO₃, pigments, ceramics. atamanchemicals.commolybdenum.com.cnthermofisher.in | Serves as a precursor for various molybdenum-based materials and compounds. fishersci.se |
Structure
2D Structure
Properties
IUPAC Name |
azane;dihydroxy(dioxo)molybdenum | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.2H3N.2H2O.2O/h;2*1H3;2*1H2;;/q+2;;;;;;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRXBDCICLHKEN-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.O[Mo](=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8MoN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Preparation Methodologies of Molybdic Acid, Diammonium Salt
Established Synthetic Pathways for Diammonium Molybdic Acid
The conventional synthesis of diammonium molybdate (B1676688) primarily relies on the reaction of molybdenum precursors with an ammonia (B1221849) source. These methods are well-established and widely used in industrial production.
Ammonium-Based Preparations from Molybdenum Precursors
A common industrial method for producing ammonium (B1175870) molybdate involves the use of molybdenum trioxide (MoO₃) as the starting material. This process typically begins with the oxidative roasting of molybdenite ore (MoS₂) to produce crude MoO₃. atamanchemicals.commolybdenum.com.cn The molybdenum trioxide is then leached with an aqueous solution of ammonia. atamanchemicals.commolybdenum.com.cn The reaction is as follows:
MoO₃ + 2NH₃·H₂O → (NH₄)₂MoO₄ + H₂O google.com
The resulting solution is then purified to remove impurities such as iron and copper, often by precipitation with reagents like hydrogen sulfide (B99878). atamanchemicals.com Following purification, the ammonium molybdate is crystallized out of the solution. atamanchemicals.com Another approach involves dissolving molybdenum trioxide in an excess of aqueous ammonia and then evaporating the solution at room temperature. As the solution evaporates, the excess ammonia escapes, leading to the formation of transparent, six-sided prisms of ammonium molybdate tetrahydrate. atamanchemicals.comwikipedia.org
Controlled Reactions from Molybdic Acid and Ammonia
Diammonium molybdate can also be synthesized through the direct reaction of molybdic acid (H₂MoO₄) with ammonia. meghachem.orgsmolecule.com This acid-base neutralization reaction yields the ammonium salt of molybdic acid. The chemical equation for this reaction is:
H₂MoO₄ + 2NH₃ → (NH₄)₂MoO₄ meghachem.org
Solutions of ammonium molybdate are known to react with acids to regenerate molybdic acid along with an ammonium salt. atamanchemicals.com The pH of a concentrated solution of ammonium molybdate typically lies between 5 and 6. atamanchemicals.comwikipedia.org A process has been developed to produce ammonium molybdate by digesting molybdenum trioxide with ammonia in a sealed vessel at temperatures ranging from 20°C to 80°C. This method allows for the use of a stoichiometric amount of ammonia, up to 2.9 times the theoretical amount, to achieve complete conversion and is particularly effective for molybdenum sources containing iron impurities. google.com
Table 1: Established Synthetic Pathways for Diammonium Molybdic Acid
| Starting Material | Reagent | General Process | Key Parameters |
|---|---|---|---|
| Molybdenum Trioxide (MoO₃) | Aqueous Ammonia | Leaching of MoO₃ followed by purification and crystallization. atamanchemicals.commolybdenum.com.cn | Excess ammonia, room temperature evaporation for tetrahydrate form. atamanchemicals.comwikipedia.org |
| Molybdic Acid (H₂MoO₄) | Ammonia | Direct acid-base neutralization reaction. meghachem.orgsmolecule.com | Controlled pH. |
| Molybdenum Trioxide (MoO₃) | Ammonia | Digestion in a sealed vessel. google.com | Temperature: 20-80°C, Stoichiometric to 2.9x ammonia. google.com |
Advanced Synthesis Techniques for Specific Diammonium Molybdic Acid Forms
Recent advancements in synthetic chemistry have led to the development of novel techniques for producing specific forms of diammonium molybdate, offering improved control over particle size, morphology, and purity.
Mechanochemical and Thermally Induced Synthesis
Mechanochemistry, a technique that utilizes mechanical energy to induce chemical reactions, has been successfully applied to the synthesis of ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O). This method involves the ball milling of a stoichiometric mixture of molybdenum(VI) oxide and ammonium bicarbonate with a minimal amount of water. rsc.org This approach offers advantages such as shorter reaction times and reduced solvent usage. rsc.org
Thermally induced methods are also employed, particularly in the decomposition of ammonium molybdate compounds. When heated, ammonium molybdate decomposes to produce ammonia, water, and molybdenum trioxide. atamanchemicals.complantgrowthhormones.com The thermal decomposition of ammonium heptamolybdate tetrahydrate is a stepwise process, leading to various intermediate ammonium molybdate species before ultimately yielding MoO₃. mdpi.comscispace.com For instance, drying at 90-100°C can lead to the formation of (NH₄)₄Mo₅O₁₇. mdpi.com
Regioselective Crystallization and Hydrate Isolation
Controlled crystallization is a critical step in obtaining high-purity diammonium molybdate. This can be achieved through slow evaporation of the solution or by the addition of organic solvents like ethanol or methanol, which reduces the solubility and promotes crystal formation. atamanchemicals.com A production process has been described where, after removing heavy metals, an alcohol or ketone organic solvent is added to the ammonia immersion solution to precipitate crude ammonium molybdate crystals. These crystals are then recrystallized from deionized water to obtain purified forms such as ammonium tetramolybdate or ammonium dimolybdate. google.com
The isolation of specific hydrates, such as the tetrahydrate, is often achieved by controlling the evaporation rate and temperature of the ammoniacal solution. atamanchemicals.com The production of high-purity ammonium heptamolybdate for manufacturing molybdenum metal involves dissolving high-purity molybdenum trioxide in ammonium hydroxide (B78521) to create a saturated solution, which is then cooled to precipitate the crystals. google.com
Table 2: Advanced Synthesis Techniques and Crystallization Methods
| Technique | Precursors | Key Features | Resulting Form |
|---|---|---|---|
| Mechanochemical Synthesis | Molybdenum(VI) oxide, Ammonium bicarbonate | Ball milling, minimal water. rsc.org | Ammonium heptamolybdate tetrahydrate. rsc.org |
| Thermally Induced Decomposition | Ammonium heptamolybdate tetrahydrate | Stepwise heating. mdpi.comscispace.com | Intermediate ammonium molybdates, Molybdenum trioxide. mdpi.comscispace.com |
| Solvent-Induced Crystallization | Ammonium molybdate solution | Addition of alcohol or ketone. google.com | Crude ammonium molybdate, purified to other forms. google.com |
| Cooling Crystallization | Saturated ammonium molybdate solution | Controlled cooling of a saturated solution. google.com | High-purity ammonium heptamolybdate. google.com |
Diammonium Molybdic Acid as a Precursor in Diverse Chemical Syntheses
Diammonium molybdate is a versatile precursor for the synthesis of a wide range of molybdenum-containing compounds and materials. atamanchemicals.com Its utility stems from its good solubility in water and the ease with which the molybdate anion can be incorporated into other structures.
It is a fundamental raw material for producing high-purity molybdenum products, including molybdenum powder, which is used in the metallurgical industry to manufacture molybdenum metal, strips, and wires. plantgrowthhormones.comampere.comtrust-inc.com In the petrochemical industry, diammonium molybdate serves as a precursor for molybdenum-based catalysts, which are essential for processes like hydrodesulfurization and dehydrogenation. atamanchemicals.complantgrowthhormones.com
Furthermore, it is used in the manufacturing of molybdenum pigments for ceramics, paints, and other coloring applications. atamanchemicals.complantgrowthhormones.comampere.com Diammonium molybdate is also employed in the synthesis of various other molybdenum compounds, such as molybdenum disulfide (MoS₂) nanoparticles and molybdenum-alkanol complexes. google.com In analytical chemistry, it is a key reagent for the detection and quantification of phosphates, silicates, and arsenates. atamanchemicals.com
Table 3: Applications of Diammonium Molybdic Acid as a Precursor
| Product Category | Specific Product Examples | Industrial Application |
|---|---|---|
| High-Purity Molybdenum Products | Molybdenum powder, Molybdenum metal | Metallurgy, Electronics. plantgrowthhormones.comampere.comtrust-inc.com |
| Catalysts | Hydrodesulfurization catalysts, Dehydrogenation catalysts | Petrochemical industry, Petroleum refining. atamanchemicals.complantgrowthhormones.com |
| Pigments | Ceramic pigments, Molybdate-based pigments | Ceramics, Paints, Coatings. atamanchemicals.complantgrowthhormones.comampere.com |
| Other Molybdenum Compounds | Molybdenum disulfide (MoS₂) nanoparticles, Molybdenum-alkanol complexes | Electronics, Lubricants. google.com |
| Analytical Reagents | Phosphomolybdate complexes | Analytical chemistry, Environmental testing. atamanchemicals.com |
Synthesis of Molybdenum Oxides and Elemental Molybdenum
The synthesis of molybdenum oxides and elemental molybdenum from molybdic acid, diammonium salt, primarily involves thermal decomposition and subsequent reduction processes. These methods are fundamental in producing molybdenum powders for various industrial applications.
Thermal decomposition of ammonium molybdates, such as ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) and ammonium molybdate ((NH₄)₂MoO₄), is a common route to produce molybdenum trioxide (MoO₃). The decomposition process is typically carried out in a controlled atmosphere, such as nitrogen (N₂) or air. unibo.it In an inert atmosphere like N₂, the decomposition of (NH₄)₆Mo₇O₂₄·4H₂O proceeds through several intermediate ammonium molybdate species, including (NH₄)₈Mo₁₀O₃₄ and (NH₄)₂Mo₄O₁₃, before forming hexagonal molybdenum oxide (h-MoO₃) and finally orthorhombic molybdenum oxide (o-MoO₃). unibo.it A partially reduced phase, Mo₄O₁₁, can also be formed in an N₂ atmosphere. unibo.it When the decomposition is conducted in air, the ammonia released is oxidized, and the final product is highly crystalline o-MoO₃ without the presence of reduced oxide phases. unibo.it The morphology of the final MoO₃ product is influenced by the decomposition atmosphere, with sheet-like particles forming in air and needle-shaped particles in nitrogen. unibo.itelsevierpure.com
The production of elemental molybdenum powder from MoO₃ is conventionally a two-step reduction process using hydrogen (H₂). rsc.org The first step involves the reduction of MoO₃ to molybdenum dioxide (MoO₂) at temperatures around 550-650°C. rsc.org The second step is the reduction of MoO₂ to elemental molybdenum at higher temperatures. Agglomeration of the powder can be an issue during the reduction process, particularly at temperatures above 650°C, which can be attributed to the formation of a eutectic between MoO₃ and Mo₄O₁₁ or the partial melting of MoO₃. rsc.org
A more direct, single-stage process for producing highly crystalline molybdenum powder involves the self-sustaining reduction of ammonium molybdate tetrahydrate using a mixture of metallic reducers like zinc (Zn) and magnesium (Mg). researchgate.net This combustion-based approach is energy-saving and can produce molybdenum powder with particle sizes in the range of 0.1–1 μm. researchgate.net
Table 1: Synthesis of Molybdenum Oxides and Elemental Molybdenum
| Starting Material | Method | Key Conditions | Product | Product Characteristics |
|---|---|---|---|---|
| (NH₄)₆Mo₇O₂₄·4H₂O | Thermal Decomposition | N₂ atmosphere, up to 400°C | o-MoO₃ and Mo₄O₁₁ | Dominated by o-MoO₃ with small amount of Mo₄O₁₁; needle-shaped particles (0.5-1 μm thick, 5-10 μm long) |
| (NH₄)₆Mo₇O₂₄·4H₂O | Thermal Decomposition | Air atmosphere, up to 400°C | o-MoO₃ | Highly crystalline o-MoO₃; sheet-like particles (1-5 μm) |
| MoO₃ | Hydrogen Reduction | Two stages: 1) 550-650°C, 2) Higher temperature | Elemental Molybdenum | Powder, agglomeration can occur above 650°C |
| (NH₄)₆Mo₇O₂₄·4H₂O | Combustion Synthesis | Mixture of Zn and Mg reducers | Elemental Molybdenum | Highly crystalline powder, particle size 0.1–1 μm |
Generation of Molybdenum-Based Catalytic Species
Molybdic acid, diammonium salt is a versatile precursor for the synthesis of various molybdenum-based catalysts, including molybdenum carbides and supported molybdenum oxides, which are crucial in numerous industrial chemical processes.
Molybdenum Carbide Catalysts:
Molybdenum carbide (Mo₂C) catalysts, known for their platinum-like catalytic properties, can be synthesized from ammonium molybdate. researchgate.net One method involves the reaction of a molybdate with a mixture of hydrogen and carbon monoxide. The molybdate is heated from below 300°C to below 850°C at a controlled ramp rate (e.g., 2-20°C/min), leading to the direct reduction and carburization to form Mo₂C. rsc.org This process can yield high surface area (35-100 m²/g) metastable Mo₂C. rsc.org Another approach utilizes molybdenum blue nanoparticles, which are formed by the reduction of ammonium heptamolybdate in an acidic medium with an organic reducing agent like glucose or hydroquinone. researchgate.net The subsequent thermal treatment of the resulting xerogels in an inert atmosphere produces different phases of molybdenum carbide (α-Mo₂C, η-MoC, or γ-MoC) with high specific surface areas. researchgate.net
Supported Molybdenum Oxide Catalysts:
Supported molybdenum oxide catalysts are widely used in oxidation and hydrotreating reactions. A common preparation method is incipient wetness impregnation, where a support material is impregnated with a solution of an ammonium molybdate salt. For instance, MCM-41 supported molybdenum catalysts can be prepared by impregnating the support with a solution of ammonium heptamolybdate in a mixture of demineralized water and hydrochloric acid. unibo.it This method allows for high MoO₃ loadings (up to 20 wt%) with high dispersion. unibo.it The equilibrium adsorption method is another technique used to prepare supported molybdate catalysts on various supports like TiO₂, SiO₂, Al₂O₃, MgO, and ZrO₂. nih.gov This involves suspending the support in an aqueous solution of ammonium heptamolybdate at a controlled pH. nih.gov
Hydrodesulfurization (HDS) Catalysts:
Ammonium molybdate is a key precursor for Co-Mo and Ni-Mo sulfide catalysts used in the hydrodesulfurization (HDS) of petroleum feedstocks. elsevierpure.com These catalysts are typically prepared by impregnating a support, such as gamma-alumina (γ-Al₂O₃), with an aqueous solution of ammonium heptamolybdate and a promoter salt (e.g., cobalt(II) nitrate). elsevierpure.com The impregnated support is then dried and calcined, followed by a sulfidation step to convert the oxides to the active sulfide phases (e.g., Co-promoted MoS₂). elsevierpure.com Ammonium tetrathiomolybdate ((NH₄)₂MoS₄) can also be used as a precursor, which simplifies the sulfidation process as the molybdenum is already bonded to sulfur. chalcogen.ro
Table 2: Generation of Molybdenum-Based Catalytic Species
| Catalyst Type | Precursor | Synthesis Method | Key Conditions | Support Material |
|---|---|---|---|---|
| Molybdenum Carbide (Mo₂C) | Ammonium Molybdate | Temperature-Programmed Reaction | H₂/CO atmosphere, ramp rate 2-20°C/min, < 850°C | None (bulk) |
| Molybdenum Carbide (Mo₂C) | Ammonium Heptamolybdate | Thermal treatment of Molybdenum Blue xerogels | Inert atmosphere, varied R/Mo ratio | None (bulk) |
| Supported Molybdenum Oxide | Ammonium Heptamolybdate | Incipient Wetness Impregnation | Drying and calcination | MCM-41 |
| Supported Molybdenum Oxide | Ammonium Heptamolybdate | Equilibrium Adsorption | Controlled pH | TiO₂, SiO₂, Al₂O₃, MgO, ZrO₂ |
| Hydrodesulfurization (HDS) | Ammonium Heptamolybdate & Cobalt Nitrate (B79036) | Impregnation | Drying, calcination, sulfidation | γ-Al₂O₃ |
Formation of Molybdenum Disulfide (MoS₂) Nanostructures and Thin Films
Molybdic acid, diammonium salt and related ammonium molybdate compounds are extensively used as molybdenum precursors for the synthesis of molybdenum disulfide (MoS₂) nanostructures and thin films, which have applications in catalysis, electronics, and lubrication.
Hydrothermal Synthesis of MoS₂ Nanostructures:
Hydrothermal synthesis is a prevalent method for producing MoS₂ nanosheets and nanoflowers. In a typical process, an ammonium molybdate salt (e.g., ammonium heptamolybdate tetrahydrate) is reacted with a sulfur source, such as L-cysteine or thiourea (B124793), in an aqueous solution within a sealed autoclave at elevated temperatures (e.g., 180-220°C) for several hours. unibo.itchalcogen.ronih.gov The morphology and crystallinity of the resulting MoS₂ nanostructures can be controlled by adjusting reaction parameters like temperature, time, and the pH of the precursor solution. rsc.orgresearchgate.net For example, shorter reaction times may yield intercalated MoS₂ with poor crystallinity but rich active sites, while longer times lead to well-crystallized hexagonal MoS₂ (2H-MoS₂). rsc.org Microwave-assisted hydrothermal synthesis offers a much faster route to produce MoS₂ nanosheets, reducing the reaction time from hours to minutes. unibo.it
Synthesis of MoS₂ Thin Films:
Several techniques are employed to deposit MoS₂ thin films using ammonium molybdate-derived precursors. Chemical bath deposition (CBD) involves the use of ammonium molybdate and a sulfur source like sodium thiosulfate in an aqueous solution to deposit MoS₂ films on a substrate. researchgate.net Another approach is the thermal decomposition of ammonium tetrathiomolybdate ((NH₄)₂MoS₄), which can be spin-coated onto a substrate and then annealed to form MoS₂ films. mdpi.com Polymer-assisted deposition, using a complex of anhydrous ammonium tetrathiomolybdate and a polymer like linear poly(ethylenimine), allows for precise thickness control of the resulting MoS₂ film. elsevierpure.com Chemical vapor deposition (CVD) is another powerful technique for growing large-area, high-quality MoS₂ thin films. nih.gov In some CVD processes, a molybdenum-containing precursor is reacted with a sulfur source at high temperatures. While direct use of ammonium molybdate in CVD is less common, the MoO₃ produced from its decomposition is a frequent precursor in CVD synthesis of MoS₂. rsc.org
Table 3: Formation of Molybdenum Disulfide (MoS₂) Nanostructures and Thin Films
| Product | Precursors | Synthesis Method | Key Conditions | Resulting Characteristics |
|---|---|---|---|---|
| MoS₂ Nanosheets | Ammonium molybdate tetrahydrate, L-cysteine | Hydrothermal | 200°C, 12 hours | High crystallinity, lattice spacing of 0.61 nm |
| MoS₂ Nanosheets | Hexaammonium heptamolybdate tetrahydrate, Thiourea | Hydrothermal | 220°C, 24 hours | Thickness ~4 nm, lateral size 200-400 nm |
| MoS₂ Nanosheets | Ammonium molybdate tetrahydrate, L-cysteine | Microwave-assisted Hydrothermal | Short reaction time (e.g., 30 min) | Thin and uniform morphology |
| MoS₂ Thin Films | Ammonium molybdate, Sodium thiosulfate | Chemical Bath Deposition | - | Layered-hexagonal crystal structure |
| MoS₂ Thin Films | Ammonium tetrathiomolybdate | Thermolysis of spin-coated film | Annealing | - |
| MoS₂ Thin Films | Anhydrous ammonium tetrathiomolybdate, Linear poly(ethylenimine) | Polymer-Assisted Deposition | Thermolysis | Precise thickness control |
Catalytic Science and Engineering Applications of Molybdic Acid, Diammonium Salt
Role in Heterogeneous Catalysis Systems
Ammonium (B1175870) molybdate (B1676688) is a key ingredient in the preparation of heterogeneous catalysts, which are essential for large-scale industrial processes. These catalysts are typically composed of molybdenum oxides supported on high-surface-area materials like alumina (B75360).
Catalytic Activity in Hydrodesulfurization (HDS) and Hydrodenitrogenation (HDN)
In the petroleum industry, ammonium molybdate is a primary precursor for the synthesis of catalysts used in hydrodesulfurization (HDS) and hydrodenitrogenation (HDN) processes. nbinno.com These processes are critical for removing sulfur and nitrogen impurities from crude oil fractions, which helps to reduce harmful emissions and prevent the poisoning of downstream catalysts. nbinno.com
The catalysts are typically cobalt-molybdenum (CoMo) or nickel-molybdenum (B8610338) (NiMo) sulfides supported on alumina. nbinno.comacs.org Ammonium molybdate, along with a nickel or cobalt salt (e.g., nickel nitrate), is impregnated onto the alumina support. acs.orgias.ac.innih.gov Subsequent calcination and sulfidation steps convert the molybdenum and promoter metals into their active sulfide (B99878) forms (MoS₂). nbinno.com The resulting Ni-Mo-S or Co-Mo-S structures are highly effective at breaking carbon-sulfur and carbon-nitrogen bonds. nbinno.com
Research has shown that the specific preparation method, including the choice of precursors like ammonium heptamolybdate, significantly influences the structure and, consequently, the catalytic activity of the final NiMoS/Al₂O₃ catalyst. nih.gov For instance, catalysts prepared from ammonium heptamolybdate can lead to the formation of Mo in tetrahedral coordination, which affects the sulfidation process and the formation of the active Ni-Mo-S particles. nih.gov
The effectiveness of these catalysts is demonstrated in their ability to process various sulfur- and nitrogen-containing compounds found in petroleum feedstocks. uwaterloo.ca For example, unsupported MoS₂ catalysts derived from the decomposition of ammonium thiomolybdate have shown high activity in the HDS of dibenzothiophene. researchgate.net
Table 1: Comparison of HDS Catalyst Activity
| Catalyst Precursor | Promoter | Support | Target Reaction | Key Finding | Reference |
| Ammonium Heptamolybdate | Nickel Nitrate (B79036) | Alumina | Hydrodesulfurization (HDS) | Precursor choice affects Mo coordination and the formation of active Ni-Mo-S particles. | nih.gov |
| Ammonium Thiomolybdate | None (Unsupported) | None | HDS of Dibenzothiophene | In-situ prepared catalysts show high activity, with rate constants significantly higher than references. | researchgate.net |
| Ammonium Molybdate | Cobalt or Nickel | Alumina | HDS and HDN | Forms active sulfide catalysts that break C-S and C-N bonds, crucial for fuel quality. | nbinno.com |
Applications in Selective Oxidation and Dehydrogenation Processes
Ammonium molybdate serves as a precursor for catalysts used in selective oxidation and dehydrogenation reactions. A notable application is the oxidation of propylene (B89431) to acrolein, a key step in the production of acrylic acid. nbinno.com Bismuth molybdate catalysts, often prepared from precursors including ammonium molybdate, are highly effective for this transformation. mdpi.comescholarship.org
The catalytic performance is influenced by the specific phase of bismuth molybdate formed, which in turn depends on the synthesis conditions such as pH. mdpi.com Studies have shown that molybdenum oxide (MoO₃) itself is catalytically active for propylene oxidation, though its conversion and selectivity are often enhanced by the presence of promoters like bismuth. researchgate.net The reaction mechanism is believed to involve the activation of propylene on the catalyst surface, followed by oxidation governed by the metal-oxygen bond strength. osti.gov
In addition to propylene oxidation, molybdenum-based catalysts are used in the oxidative dehydrogenation of butene. tue.nl These catalysts facilitate the removal of hydrogen from an alkane to form an alkene, an important industrial process.
Solid Acid Catalysis and Surface Acidity Modulation
The surface acidity of molybdena-alumina catalysts, prepared from ammonium molybdate, plays a crucial role in their catalytic behavior. The interaction between molybdenum oxide and the alumina support generates acid sites that can participate in various catalytic reactions. The nature and strength of these acid sites can be modulated by factors such as the molybdenum loading and the presence of promoters. ias.ac.in
Studies on molybdena-alumina catalysts have shown that the surface acidity can be measured by techniques like ammonia (B1221849) adsorption. ias.ac.in The addition of promoters such as nickel can alter the acidity; for instance, Ni-promoted molybdena catalysts have shown a decrease in acidity upon sulfidation, which is attributed to the influence of nickel in suppressing the formation of anion vacancies. ias.ac.in This modulation of surface acidity is critical for optimizing the catalyst's performance in reactions like hydrocracking, where acidity is a key factor. globaljournals.org
Co-catalytic Systems and Promoter Effects (e.g., with Silver, Sodium Iodide)
The catalytic activity of molybdenum-based systems can be significantly enhanced through the use of co-catalysts and promoters. Ammonium molybdate is often a component in these complex catalytic formulations.
For example, a co-catalytic system of sodium iodide and ammonium molybdate has been shown to be effective for the synthesis of 2-benzimidazoles using hydrogen peroxide as an oxidant. science.gov This system demonstrates the synergistic effect where the combination of catalysts leads to higher efficiency than either component alone. science.gov
In the context of selective oxidation, silver has been investigated as a promoter for molybdenum-based catalysts. Silver-doped MoO₃ nanobelts have been reported to enhance the conversion of propylene to acrolein, demonstrating the positive effect of the promoter on both activity and selectivity. researchgate.net
Advanced Molybdenum-Based Nanocatalysts Derived from Diammonium Molybdic Acid
Ammonium molybdate is a versatile precursor for the synthesis of advanced molybdenum-based nanocatalysts with tailored morphologies and enhanced catalytic properties. These nanomaterials, particularly molybdenum disulfide (MoS₂), are of great interest due to their unique electronic and structural characteristics.
Synthesis and Catalytic Performance of Molybdenum Disulfide (MoS₂) Nanostructures
Molybdenum disulfide (MoS₂) nanostructures, such as nanofibers, nanosheets, and flower-like microspheres, can be synthesized using ammonium molybdate as the molybdenum source through methods like hydrothermal synthesis. nih.govrsc.orgmdpi.com In a typical hydrothermal process, an aqueous solution of an ammonium molybdate salt (such as ammonium heptamolybdate tetrahydrate) is reacted with a sulfur source (like thiourea (B124793) or sodium sulfide) under controlled temperature and pH. nih.govrsc.org
Table 2: Synthesis and Performance of MoS₂ Nanocatalysts
| Mo Precursor | Sulfur Source | Synthesis Method | Resulting Morphology | Catalytic Application | Key Finding | Reference |
| Ammonium Heptamolybdate | Sodium Sulfide, Citric Acid | Hydrothermal | Nanofiber bundles | Not specified | Reaction parameters (temperature, duration) control product morphology. | nih.gov |
| Ammonium Heptamolybdate | Thiourea | Hydrothermal | Microspheres | Anode for Li-ion batteries | The synthesized microspheres show potential for energy storage applications. | rsc.org |
| Ammonium Tetrathiomolybdate | (Internal) | Hydrothermal | pH-dependent (irregular particles to flower-like) | CO Methanation | Flower-like morphology prepared at higher pH showed higher CO conversion due to more surface vacancies. | mdpi.com |
MoS₂ nanocatalysts synthesized from ammonium molybdate precursors exhibit excellent performance in various catalytic reactions. They are particularly noted for their activity in the hydrogen evolution reaction (HER), a critical process for producing clean hydrogen fuel. rsc.org Furthermore, these nanostructured catalysts have shown high activity in hydrodesulfurization reactions, where the increased number of edge sites in morphologies like nanoflowers contributes to their enhanced performance. semanticscholar.org
Design and Evaluation of Hybrid Nanocomposite Catalysts
The design of hybrid nanocomposite catalysts utilizing molybdic acid, diammonium salt as a precursor focuses on creating materials with enhanced catalytic activity, stability, and selectivity. A common strategy involves the in situ carburization of the diammonium salt on high-surface-area supports like carbon nanotubes (CNTs) or carbon black. calis.edu.cn This method produces molybdenum carbide (β-Mo₂C) nanoparticles that are effectively inlaid or anchored into the carbon support. calis.edu.cn The design leverages the unique properties of both the molybdenum species and the support material. For instance, conductive polymer hybrids can combine the electronic properties of polymers with the catalytic features of secondary materials, such as molybdenum compounds. rsc.org
The evaluation of these hybrid catalysts involves a comprehensive analysis of their structural and electrochemical properties. X-ray absorption analysis is used to confirm the anchoring of the nanoparticles and to understand the electronic modifications at the catalyst-support interface, which can lead to a more moderate Molybdenum-Hydrogen (Mo-H) bond strength, beneficial for certain reactions. calis.edu.cn The performance of these catalysts is often evaluated in specific applications, such as the hydrogen evolution reaction (HER). For example, CNT-supported Mo₂C derived from diammonium molybdate demonstrated superior electrocatalytic activity and stability for HER compared to bulk Mo₂C. calis.edu.cn
Another approach in designing hybrid nanocomposites involves creating bimetallic transition metal molybdates, such as silver molybdate (Ag₂Mo₂O₇), decorated on reduced graphene oxide (rGO). mdpi.com This design synergistically combines the high charge storage capacity of silver oxide with the enhanced conductivity and stability of molybdenum oxides and graphene. mdpi.com The evaluation of such materials for energy storage applications reveals their potential, with the composite structure exhibiting distinct morphologies like ball-like clusters enveloped by rGO nanosheets. mdpi.com
The table below summarizes the design and performance evaluation of a representative hybrid nanocomposite catalyst derived from diammonium molybdate.
| Catalyst | Precursor | Support | Synthesis Method | Application | Key Performance Metric |
| β-Mo₂C Nanoparticles | Molybdic acid, diammonium salt | Carbon Nanotubes (CNTs) | In situ Carburization | Hydrogen Evolution Reaction (HER) | 63 mV overpotential to drive 1 mA cm⁻² current density |
Mechanistic Investigations of Catalytic Reactions
Understanding the reaction mechanisms of catalysts derived from molybdic acid, diammonium salt is crucial for optimizing their performance and designing more efficient systems. Mechanistic studies are often complex due to the short lifetimes of reaction intermediates. digitellinc.com These investigations typically employ a combination of experimental techniques, such as kinetic studies and in situ spectroscopy, alongside computational methods like Density Functional Theory (DFT) calculations. digitellinc.comruhr-uni-bochum.de
For catalysts used in the hydrogen evolution reaction (HER), such as those based on molybdenum sulfide, mechanistic investigations focus on understanding the reaction pathways. A Tafel analysis, which plots the overpotential against the logarithm of the current density, is a common method to gain mechanistic insights. scispace.com The Tafel slope can help determine the rate-limiting step of the reaction, such as the initial Volmer step (proton adsorption) or the subsequent Heyrovsky or Tafel steps (electrochemical or chemical desorption). scispace.com For instance, a Tafel slope of 40 mV/decade may suggest a Volmer-Heyrovsky mechanism is operative. scispace.com
Computational studies, particularly DFT, have been instrumental in elucidating the mechanisms of complex catalytic cycles. ruhr-uni-bochum.de For bimetallic catalyst systems, DFT can be used to calculate the geometries and energies of starting materials, products, intermediates, and transition states. ruhr-uni-bochum.de This allows researchers to map out the entire reaction profile and identify rate-determining steps. For example, in palladium-catalyzed cross-coupling reactions, DFT calculations have helped propose alternative mechanisms for the oxidative addition of aryl halides, a critical step in many catalytic cycles. ruhr-uni-bochum.de These computational approaches provide a molecular-level understanding that complements experimental observations in reactions catalyzed by materials derived from diammonium molybdate.
Characterization of Active Sites and Reaction Pathways
Identifying and characterizing the active sites responsible for catalytic turnover is a central goal in catalysis research. nih.gov For molybdenum-based catalysts, particularly molybdenum sulfide (MoS₂) derived from precursors like diammonium molybdate, it has been established that the catalytically active sites for the hydrogen evolution reaction (HER) are located at the edges of the MoS₂ layers, while the basal planes are relatively inert. nih.gov This understanding has driven the design of catalysts that maximize the number of exposed edge sites.
One successful approach is the synthesis of thiomolybdate [Mo₃S₁₃]²⁻ nanoclusters, which contain a structural motif that closely resembles the active edge sites of MoS₂. scispace.comnih.gov These nanoclusters can be supported on various materials, and their structure can be directly characterized at the atomic scale using techniques like scanning tunneling microscopy (STM). nih.gov This allows for a direct correlation between the atomic structure of the active site and the observed catalytic activity.
The reaction pathway for HER on these molybdenum sulfide active sites is generally understood to involve the adsorption of a proton onto a sulfur site, followed by the formation and release of H₂ gas. The binding energy of hydrogen to the active site is a critical parameter; an ideal catalyst binds hydrogen neither too weakly nor too strongly. calis.edu.cn The electronic interaction between the catalyst and its support material can tune this hydrogen binding energy, thereby optimizing HER activity. scispace.com
In other catalytic systems, such as Co-Mo catalysts used for hydrodesulfurization, characterization of active sites involves techniques like NO adsorption and X-ray Absorption Near Edge Structure (XANES) to probe the coordination environment and oxidation state of the cobalt and molybdenum atoms. researchgate.net For platinum/molybdenum carbide (Pt/Mo₂C) catalysts used in the water-gas shift reaction, X-ray absorption spectroscopy and scanning transmission electron microscopy with electron energy loss spectroscopy (STEM-EELS) are used to confirm the formation of Pt-Mo alloy nanoparticles, which are believed to be the active sites. researchgate.net
Electrocatalytic Properties and Energy Conversion Applications
Materials derived from molybdic acid, diammonium salt exhibit significant potential in electrocatalysis and energy conversion, particularly for the production of clean energy carriers like hydrogen. calis.edu.cn Molybdate-based nanocrystalline materials are considered promising candidates for these applications due to their distinct characteristics and versatile functionalities. researchgate.net
A key application is the electrocatalytic hydrogen evolution reaction (HER), a critical process in water splitting for hydrogen production. calis.edu.cn Molybdenum carbides (e.g., β-Mo₂C), synthesized from the carburization of diammonium molybdate on carbon supports, have emerged as low-cost, precious-metal-free electrocatalysts for HER in acidic media. calis.edu.cn These materials can exhibit high efficiency, demonstrated by low overpotentials and high exchange current densities. calis.edu.cn The strong interaction between the Mo₂C nanoparticles and the carbon support enhances charge transfer and contributes to the high electrocatalytic performance. calis.edu.cn
Similarly, molybdenum sulfides, particularly nanostructured forms that maximize active edge sites, are highly active HER catalysts. scispace.comnih.gov Thiomolybdate [Mo₃S₁₃]²⁻ nanoclusters, for example, have demonstrated excellent turnover frequencies for HER, surpassing many other non-precious metal catalysts. nih.gov
Beyond HER, metal molybdates are being explored for other energy conversion reactions, such as the oxygen evolution reaction (OER), which is the other half of the water-splitting process. Cobalt molybdates (CoMoO₄) in different crystalline structures have been synthesized and evaluated as OER catalysts in alkaline media. rsc.org Computational studies suggest that the specific arrangement of Co and Mo ions in the crystal lattice influences the interaction with water molecules, affecting the electrocatalytic performance. rsc.org The table below presents comparative data for different cobalt molybdate structures in OER.
| Catalyst | Crystalline Structure | Overpotential at 10 mA cm⁻² (V) |
| α-CoMoO₄ | Monoclinic | 0.43 ± 0.05 |
| H-CoMoO₄ | Orthorhombic | 0.51 ± 0.05 |
| β-CoMoO₄ | Monoclinic | 0.56 ± 0.04 |
These findings highlight the versatility of diammonium molybdate as a precursor for a range of electrocatalytic materials crucial for advancing energy conversion technologies.
Advanced Analytical Chemistry Methodologies Utilizing Molybdic Acid, Diammonium Salt
Spectrophotometric and Colorimetric Assays for Inorganic Anions
Spectrophotometry is a widely used analytical technique that measures the absorption of light by a chemical substance. In conjunction with colorimetric reagents like ammonium (B1175870) molybdate (B1676688), it provides a sensitive and reliable means for quantifying various inorganic anions. The fundamental principle involves the formation of a colored complex whose intensity is directly proportional to the concentration of the analyte, a relationship governed by the Beer-Lambert law.
A prominent application of ammonium molybdate is in the quantitative analysis of orthophosphates, a critical parameter in environmental, agricultural, and biological sciences. scispace.comnih.gov The most common method is the "molybdenum blue" technique. nepjol.infoscispace.com
The process begins with the reaction of orthophosphate ions with an excess of ammonium molybdate in an acidic medium. This reaction forms a yellow-colored heteropoly acid, specifically phosphomolybdic acid (H₃P(Mo₁₂O₄₀)). nemi.govchegg.com While this yellow complex can be measured directly, for enhanced sensitivity, it is typically reduced to a intensely blue-colored complex known as molybdenum blue. scispace.comsydney.edu.au Various reducing agents can be employed, with ascorbic acid and stannous chloride being common choices. nemi.govoup.com Antimony potassium tartrate is often added to catalyze the reduction and increase the rate of color development. nemi.gov
The reaction can be summarized as follows:
Formation of Phosphomolybdic Acid: H₃PO₄ + 12(NH₄)₂MoO₄ + 21H⁺ → H₃[P(Mo₁₂O₄₀)] + 24NH₄⁺ + 12H₂O
Reduction to Molybdenum Blue: H₃[P(Mo₁₂O₄₀)] (yellow) + reducing agent → Molybdenum Blue (intensely colored) chegg.com
The intensity of the resulting blue color, which is stable for a considerable period, is measured spectrophotometrically at a wavelength of maximum absorbance, typically around 880 nm, though values between 830 nm and 890 nm are also reported. nih.govnepjol.infoscispace.com The absorbance is directly proportional to the initial concentration of orthophosphate in the sample. nepjol.info The method is highly sensitive, capable of detecting phosphate (B84403) concentrations in the parts-per-million (ppm) or even lower ranges. nepjol.infonih.gov
Optimization of reaction conditions is crucial for accurate and reproducible results. Key parameters that are typically optimized include the concentrations of sulfuric acid, ammonium molybdate, and the reducing agent, as well as the reaction time and temperature. nepjol.info
Table 1: Optimized Conditions for Orthophosphate Determination via Molybdenum Blue Method
| Parameter | Optimized Value/Range | Source |
|---|---|---|
| Wavelength (λmax) | 840 - 890 nm | nepjol.infoscispace.com |
| Sulfuric Acid | 0.20 N - 0.5 M | nih.govnepjol.info |
| Ammonium Molybdate | 0.20% | nepjol.info |
| Reducing Agent | Ascorbic Acid or Hydrazine Hydrate | nih.govnemi.gov |
The chemical principles underlying the determination of phosphate can be extended to other tetrahedral oxyanions, most notably arsenate (AsO₄³⁻) and silicate (SiO₄⁴⁻). researchgate.netusgs.gov These ions react with ammonium molybdate in a similar acidic environment to form their respective heteropoly acids: arsenomolybdic acid and silicomolybdic acid. nih.govnemi.gov Like the phosphorus analog, these complexes can be reduced to form molybdenum blue, allowing for their spectrophotometric quantification. nih.govnemi.gov
This chemical similarity, however, presents a significant analytical challenge: interference. Both arsenate and silicate are common interferences in the determination of phosphate, as they produce a similar colored complex. nemi.govtandfonline.com The degree of interference depends on the specific reaction conditions. tandfonline.com
Several strategies have been developed to mitigate these interferences:
For Silicate Interference: The formation of the silicomolybdate complex is often slower than that of the phosphomolybdate complex. By carefully controlling the reaction time, the contribution from silicate can be minimized. Additionally, agents like tartaric acid or oxalic acid can be added to the reaction mixture. nemi.govresearchgate.net These agents selectively decompose the less stable silicomolybdic acid without affecting the phosphomolybdic acid, thereby eliminating the interference. researchgate.net
For Arsenate Interference: The reaction rate of arsenate with molybdate is also typically slower than that of phosphate. tandfonline.com Timed measurements can therefore help to distinguish between the two. For samples containing both, arsenate can be selectively reduced to arsenite (AsO₃³⁻) using a reducing agent like sodium dithionite before the addition of molybdate reagent. nih.gov Arsenite does not form a heteropoly acid with molybdate, thus allowing for the specific determination of phosphate. The total arsenate plus phosphate can be measured in a separate aliquot without the reduction step, and the arsenate concentration can be determined by difference. nih.gov
Table 2: Comparison of Molybdate Reactions for Phosphate, Arsenate, and Silicate
| Analyte | Heteropoly Acid Formed | Interference in Phosphate Assay | Mitigation Strategy |
|---|---|---|---|
| Orthophosphate (PO₄³⁻) | Phosphomolybdic Acid | N/A | N/A |
| Arsenate (AsO₄³⁻) | Arsenomolybdic Acid | Positive Interference | Timed measurement; Selective reduction of arsenate to arsenite |
Beyond the analysis of anions, ammonium molybdate serves as a crucial reagent in the determination of certain metal ions. A classic example is the titrimetric determination of lead (Pb²⁺). In this method, lead in the sample is first precipitated as lead sulfate (PbSO₄). The precipitate is then dissolved in a solution of ammonium acetate to form soluble lead acetate. 911metallurgist.com This solution, heated and acidified with acetic acid, is then titrated with a standardized solution of ammonium molybdate. 911metallurgist.com911metallurgist.com
The reaction proceeds as follows: Pb(C₂H₃O₂)₂ + (NH₄)₂MoO₄ → PbMoO₄ (s) + 2NH₄C₂H₃O₂ 911metallurgist.com
The endpoint of the titration is detected using an external indicator, such as a freshly prepared tannic acid solution. A drop of the titration mixture is periodically removed and mixed with a drop of the tannin indicator on a spot plate. The appearance of a yellow color signifies the presence of excess molybdate, indicating that all the lead has been precipitated as lead molybdate (PbMoO₄). 911metallurgist.com From the volume and concentration of the ammonium molybdate solution used, the amount of lead in the original sample can be calculated. 911metallurgist.com
More advanced techniques have also been developed. For instance, a resonance light scattering (RLS) method uses ammonium molybdate as a molecular probe for the determination of trace lead. In a specific buffer solution, lead ions react with ammonium molybdate to form an association complex that significantly enhances the RLS intensity. This enhanced light scattering is directly proportional to the concentration of lead, offering a highly sensitive method for its detection at ng mL⁻¹ levels. researchgate.net
Innovations in Molybdate-Based Analytical Reagents
Continuous research aims to improve the performance of molybdate-based analytical methods. Innovations focus on optimizing reagent formulations to boost sensitivity and selectivity, and integrating these classical chemical methods into modern, automated analytical platforms.
The performance of spectrophotometric methods using diammonium molybdate is highly dependent on the reaction conditions. Researchers have extensively studied various parameters to maximize the formation of the desired colored complex while minimizing interferences and background signal.
Key areas of optimization include:
Acidity: The pH of the reaction medium is critical. A sufficiently acidic environment is necessary to prevent the self-reduction of the molybdate reagent, which would lead to a high reagent blank. oup.com However, the optimal acidity can vary depending on the analyte and the reducing agent used. nih.gov
Reagent Concentration: The concentration of both ammonium molybdate and the reducing agent must be carefully controlled. An excess of molybdate is required to ensure the complete conversion of the analyte to its heteropoly acid form. nepjol.info The concentration of the reducing agent affects the rate and completeness of the color development. nepjol.info
Temperature and Time: The kinetics of both the heteropoly acid formation and its subsequent reduction are temperature-dependent. Some methods require heating to accelerate color development, while others are performed at room temperature. scispace.com The time allowed for color development is also a critical parameter that must be standardized for reproducible results. nepjol.info
Masking Agents: To improve selectivity, masking agents can be incorporated into the reagent mixture. As mentioned previously, oxalic acid and tartaric acid are used to eliminate interference from silicates in phosphate analysis. nemi.govresearchgate.net
These optimization efforts have led to the development of highly sensitive and selective protocols, pushing detection limits to lower levels and expanding the applicability of these methods to complex sample matrices. nih.gov
The robust and reproducible nature of the molybdenum blue chemistry makes it highly suitable for automation. The integration of these methods into automated systems, particularly Flow Injection Analysis (FIA), has revolutionized routine analysis by significantly increasing sample throughput and reducing manual labor. nih.govresearchgate.net
In an FIA system for phosphate determination, a small, precisely measured volume of the sample is injected into a continuously flowing carrier stream. nih.gov This stream merges with one or more reagent streams containing the ammonium molybdate, acid, and reducing agent. The sample and reagents mix and react as they travel through a coiled tubing of a specific length. The resulting molybdenum blue complex then passes through a flow-through spectrophotometer cell, where its absorbance is measured. chegg.comnih.gov
The key advantages of this approach include:
High Sample Throughput: FIA systems can analyze a large number of samples per hour, with sampling frequencies of 100 samples per hour being achievable. nih.gov
High Reproducibility: The precise timing and mixing controlled by the FIA system lead to excellent reproducibility, with relative standard deviations (RSD) often around 1%. nih.gov
Reduced Reagent Consumption: The use of small sample and reagent volumes makes the technique cost-effective and environmentally friendly.
Optimization of FIA parameters, such as flow rates, injection volume, and the length of the reaction coil, is essential to achieve maximum sensitivity and sampling frequency. nih.gov The molybdenum blue method has been successfully adapted for the automated analysis of nutrients like phosphate and silicate in various matrices, including natural waters and industrial solutions. nih.govwhoi.edu
Table 3: Typical Parameters for FIA Determination of Phosphate
| Parameter | Typical Value | Source |
|---|---|---|
| Sample Injection Volume | 100 µL | nih.gov |
| Reagent Flow Rate | 0.50 mL min⁻¹ | nih.gov |
| Post-injection Flow Path Length | 60 cm | nih.gov |
| Sampling Frequency | 100 samples h⁻¹ | nih.gov |
Applications in Microscopy and Biological Staining
Cryo-Negative Staining for Biological Electron Microscopy
Molybdic acid, diammonium salt, commonly known as ammonium molybdate, is a critical reagent in the advanced electron microscopy technique of cryo-negative staining. This method uniquely combines conventional negative staining with rapid freezing (vitrification), offering superior preservation of biological macromolecules for high-resolution structural analysis. nih.govnih.gov
Developed by Adrian et al. in 1998, the technique involves embedding the biological sample in a thin, vitrified film of a high-concentration ammonium molybdate solution. nih.govnih.gov Unlike traditional negative staining which involves air-drying the sample and can lead to structural collapse and artifacts, cryo-negative staining maintains the specimen in a hydrated, near-native state. nih.govwisc.edu The sample is entrapped within a glass-like layer of the stain, which both outlines the molecule and protects it from the harsh vacuum of the electron microscope. nih.gov
A key aspect of this method is the use of a saturated or near-saturated concentration of ammonium molybdate (approximately 16% w/v or ~0.8 M), which is significantly higher than the typical 1-2% used in conventional staining. nih.govradiologykey.com This high concentration is necessary to provide sufficient image contrast in the thin, aqueous films that are formed across holey carbon support grids. nih.gov The resulting images exhibit features of unstained vitrified specimens but with a reversed contrast, yielding a much higher signal-to-noise ratio (SNR) and enhanced visualization of molecular details. nih.govwisc.edu
Key Research Findings:
Ammonium molybdate is often considered the most suitable anionic stain for this technique. nih.gov Research has shown that it provides excellent preservation for a wide range of biological samples, including viruses, protein complexes, and nucleic acid structures. nih.gov
One of the significant advantages of using ammonium molybdate is its ability to reduce the sensitivity of biological particles to electron beam damage, a primary limiting factor in cryo-electron microscopy resolution. wisc.edu A comparative study on the GroEL chaperonin demonstrated that in the presence of vitrified ammonium molybdate, the molecule's structure was preserved to 14Å resolution, even after significant electron exposure. nih.gov Furthermore, electron diffraction of vitrified catalase crystals prepared with this method showed that atomic resolution (better than 3 Å) is preserved. nih.gov
Recent studies have highlighted ammonium molybdate as a viable, non-radioactive substitute for commonly used but hazardous uranyl-based stains like uranyl acetate and uranyl formate. iucr.orgnih.gov When combined with a simple on-grid fixation step, ammonium molybdate yields images and 3D reconstructions of test specimens like β-galactosidase that are virtually indistinguishable from those obtained with uranyl formate. iucr.org This development makes high-quality sample preparation for electron microscopy safer, more cost-effective, and accessible to a broader range of laboratories. iucr.org
While highly effective, the high ionic strength of the concentrated ammonium molybdate solution can sometimes cause dissociation of certain macromolecular complexes, such as keyhole limpet hemocyanin (KLH). nih.govwisc.edu Therefore, it is essential to assess potential sample-stain interactions prior to vitrification. nih.gov To mitigate potential artifacts and improve sample preservation, ammonium molybdate is sometimes used in combination with cryoprotectants like trehalose. nih.govradiologykey.comindiana.edu
The following interactive data table summarizes key findings from various studies utilizing diammonium molybdate in cryo-negative staining.
| Biological Specimen | Stain & Concentration | Key Finding / Resolution | Reference |
|---|---|---|---|
| GroEL chaperonin | Saturated Ammonium Molybdate | Structure preserved to 14Šresolution after a cumulative dose of 36 el./Ų. | nih.gov |
| Catalase crystals | 16% (w/v) Ammonium Molybdate | Atomic resolution preserved to better than 3Å in electron diffraction patterns. | nih.gov |
| Tobacco Mosaic Virus (TMV) | 16% (w/v) Ammonium Molybdate | Optical diffraction data present to ~10Å resolution. | nih.gov |
| β-galactosidase | 1% (w/v) Ammonium Molybdate with on-grid fixation | Yielded 3D reconstructions virtually indistinguishable from those using Uranyl Formate. | iucr.org |
| Hepatitis B Virus (HBV) capsids | 4% (w/v) Ammonium Molybdate in 1% (w/v) Trehalose | Deep stain embedding in the mixture prevents the collapse of the viral capsids. | indiana.edu |
| Keyhole Limpet Hemocyanin (KLH) type 2 | 16% (w/v) Ammonium Molybdate | Detectable dissociation of oligomers observed, highlighting potential sample-stain interactions. | nih.gov |
Materials Science and Engineering Research with Molybdic Acid, Diammonium Salt
Development of Molybdenum-Containing Thin Films
The synthesis of molybdenum-containing thin films is a significant area of research, with applications in electronics, photovoltaics, and catalysis. Molybdic acid, diammonium salt is often used as a precursor due to its ability to yield molybdenum oxides through accessible deposition techniques.
One common and cost-effective method for depositing molybdenum trioxide (MoO₃) thin films is the spin-coating technique. davidpublisher.com In this process, ammonium (B1175870) heptamolybdate tetrahydrate, a closely related compound, is used as a single source for both molybdenum and oxygen. davidpublisher.com The precursor is dissolved and spin-coated onto a substrate, such as glass, followed by heat treatment at various temperatures (e.g., 200, 400, and 500 °C). davidpublisher.com The annealing process facilitates the decomposition of the ammonium salt and the formation of a polycrystalline MoO₃ thin film. davidpublisher.com Characterization techniques such as X-ray diffraction (XRD) confirm the formation of the orthorhombic phase of MoO₃, while scanning electron microscopy (SEM) reveals a layered structure with grain size increasing at higher annealing temperatures. davidpublisher.com These films demonstrate good adherence to the substrate and exhibit high transmittance in the visible spectrum, making them suitable for photovoltaic applications. davidpublisher.com
Other vapor deposition techniques, such as chemical vapor deposition (CVD) and atomic layer deposition (ALD), are employed to create high-quality, uniform molybdenum films for microelectronics. nih.govresearchgate.netgoogle.com While these methods may use different molybdenum precursors like molybdenum pentachloride (MoCl₅) or molybdenum dioxydichloride (MoO₂Cl₂), the fundamental principles of depositing controlled layers of molybdenum-containing materials are central. researchgate.netgoogle.com The choice of precursor and deposition parameters allows for fine control over film properties like thickness, purity, and conformality. google.com
| Annealing Temperature (°C) | Resulting Phase (via XRD) | Observed Morphology (via SEM) | Visible Spectrum Transmittance (at 500°C) | Visible Spectrum Reflectance (at 500°C) |
|---|---|---|---|---|
| 200 | Amorphous/Poorly Crystalline | Fine Grains | - | - |
| 400 | Polycrystalline MoO₃ | Intermediate Grains | - | - |
| 500 | Polycrystalline MoO₃ (Orthorhombic) | Larger, well-defined Grains | ~72% | ~12% |
Synthesis and Functionalization of Molybdenum Disulfide (MoS₂) Nanomaterials
Molybdenum disulfide (MoS₂), a transition metal dichalcogenide (TMD), has garnered immense interest for its unique electronic and optical properties, especially in its two-dimensional (2D) form. cityu.edu.hkijcrt.org Molybdic acid, diammonium salt is a common molybdenum source for the synthesis of various MoS₂ nanostructures, including nanosheets, quantum dots, and nanosphere networks, primarily through hydrothermal methods. cityu.edu.hkijcrt.org
In a typical hydrothermal synthesis, an aqueous solution of the ammonium molybdate precursor is mixed with a sulfur source, such as L-cysteine or thioacetamide. ijcrt.orgnih.gov The mixture is sealed in a stainless-steel autoclave and heated for several hours (e.g., at 200 °C for 12 hours). ijcrt.org During this process, the precursors decompose and react to form MoS₂. The resulting black precipitate is then collected, washed, and dried to yield MoS₂ nanomaterials. ijcrt.org The morphology and dimensionality of the synthesized MoS₂ can be controlled by adjusting reaction parameters like temperature, pressure, and the use of surfactants or structure-directing agents. cityu.edu.hkresearchgate.net For instance, one-step PVP-assisted hydrothermal reactions can produce MoS₂ nanosphere networks. cityu.edu.hk
Tailoring Electronic and Optical Properties for Device Applications
A key feature of MoS₂ is the layer-dependent nature of its electronic and optical properties. researchgate.netmdpi.com Bulk MoS₂ is an indirect bandgap semiconductor (around 1.2 eV), which limits its efficiency in optoelectronic applications. mdpi.com However, as the material is thinned down to a single monolayer, quantum confinement effects cause a transition to a direct bandgap semiconductor with a much larger bandgap of approximately 1.8-1.9 eV. cityu.edu.hkmdpi.com This direct bandgap in monolayer MoS₂ allows for strong light-matter interactions, resulting in a significant increase in photoluminescence quantum efficiency by over a factor of 1000 compared to the bulk material. researchgate.net
This tunable bandgap is crucial for designing electronic and optoelectronic devices. doaj.orgresearchgate.net The electronic properties are dominated by the Mo-d and S-p orbitals, which form the conduction and valence bands, respectively. doaj.org By controlling the number of layers—from single layers to few-layers to bulk—researchers can precisely engineer the band structure for specific applications like photodetectors, light-emitting devices, and transistors. cityu.edu.hkdoaj.org Theoretical studies, including density functional theory (DFT), are used to model and predict these properties, guiding experimental synthesis. doaj.orgresearchgate.netrsc.org Furthermore, creating nanostructures like nanowires and nanodisks introduces edge effects that can also alter the electronic character, sometimes inducing a transition from semiconducting to metallic behavior depending on the edge termination. rsc.org
| Number of Layers | Bandgap Type | Approximate Bandgap (eV) | Key Optical Property |
|---|---|---|---|
| Bulk (>10) | Indirect | ~1.2 | Weak Photoluminescence |
| Few-Layer (2-10) | Indirect | 1.2 - 1.8 | Moderate Photoluminescence |
| Monolayer (1) | Direct | ~1.8-1.9 | Strong Photoluminescence |
Exploration in Optoelectronics and Energy Storage Systems
The unique, layer-dependent properties of MoS₂ make it a highly promising material for next-generation optoelectronic and energy storage devices. nanotrun.comresearchgate.net Its strong light absorption and emission characteristics in monolayer form are ideal for applications in photodetectors, solar cells, and light-emitting diodes (LEDs). rsc.org The ability to form heterostructures with other 2D materials like graphene further expands its functionality, enabling the development of more complex and efficient devices. rsc.orgnih.gov
In the realm of energy storage, MoS₂ is investigated as an electrode material for rechargeable batteries, including lithium-ion and sodium-ion batteries. cityu.edu.hkresearchgate.net Its layered structure, analogous to graphite (B72142), allows for the intercalation of ions between its layers. researchgate.net Nanostructured MoS₂, with its high specific surface area and expanded interlayer distances, offers more reactive edge sites for electrochemical reactions, which can enhance battery performance. cityu.edu.hk However, challenges such as poor electronic conductivity and volume expansion during ion cycling need to be addressed, often by creating composites with conductive materials like carbon. researchgate.net
Novel Composite Material Synthesis and Characterization
The versatility of molybdic acid, diammonium salt extends to the synthesis of complex composite materials where molybdenum oxides or sulfides are integrated with other elements or support structures to create materials with enhanced or novel functionalities.
Preparation of Layered Transition Metal Molybdates (LTMs)
Layered transition metal molybdates (LTMs) are a class of mixed metal oxides that hold significant interest as catalyst precursors, particularly in crude oil refining. semineral.es These materials incorporate a secondary transition metal (such as Co, Ni, Cu, or Zn) into a molybdate structure. semineral.es One synthetic route involves the precipitation of metal salt solutions under basic conditions. semineral.es
For example, layered ammonium zinc or copper molybdates can be synthesized by reacting an aqueous solution of the desired transition metal nitrate (B79036) (e.g., zinc nitrate or copper nitrate) with ammonium heptamolybdate. semineral.es The precipitation is induced by adding a basic solution like ammonium hydroxide (B78521), and the mixture is aged at an elevated temperature (e.g., 60 °C). semineral.es The resulting precipitate is then filtered, washed, and dried. semineral.es This method allows for a homogeneous distribution of the active metal species within the material. The final products are characterized by techniques like Powder X-ray Diffraction (PXRD), Fourier-Transform Infrared Spectroscopy (FTIR), and Scanning Electron Microscopy (SEM) to confirm their structure and morphology. semineral.es
Immobilization on Nanostructured Supports (e.g., Magnetic Nanoparticles)
To enhance their stability, catalytic activity, and recyclability, molybdenum-based compounds can be immobilized on high-surface-area nanostructured supports. nih.gov Common supports include silica (B1680970), alumina (B75360), and zeolites. nih.govgoogle.com The immobilization process involves loading the support material with a molybdenum precursor, such as an ammonium molybdate solution. google.com
The interaction between the molybdenum species and the support material is crucial. For instance, when supported on materials like silica gel, the molybdate can be firmly anchored, improving the mechanical strength of the catalyst and allowing it to be easily separated from reaction mixtures. google.com While the specific structure of the supported molybdenum oxide can be complex and disordered, advanced techniques like differential pair distribution function (d-PDF) analysis show that the local structure often consists of nanostructured polyoxometalates. nih.gov This approach of supporting molybdenum oxides on various nanostructures is key to developing robust and efficient heterogeneous catalysts for industrial applications. nih.gov
Ceramic Pigments and Glazes Development
Molybdic acid, diammonium salt, known chemically as ammonium molybdate, serves as a crucial precursor and raw material in the formulation of specialized ceramic pigments and glazes. trust-inc.com Its primary function in this field is not as a direct colorant but as a source of molybdenum trioxide (MoO₃) upon thermal decomposition during firing. This in-situ generation of molybdenum oxide is integral to achieving a variety of unique aesthetic effects, including vibrant colors, crystalline structures, and metallic lusters.
Research in ceramics has explored the use of molybdenum compounds, derived from precursors like diammonium molybdate, to create distinctive glazes. The final appearance of these glazes is highly sensitive to the firing conditions, particularly the kiln atmosphere. bridgew.edu For instance, under oxidizing conditions, molybdenum-containing glazes may result in clear, white, or pale blue finishes. bridgew.edu In contrast, a reducing atmosphere can produce gray and blue-gray hues. bridgew.edu
A significant area of investigation involves the development of molybdenum-based crystalline glazes. Ammonium molybdate is sometimes added to glaze formulations in small percentages (0.5-4%) to act as a "crystal emphasizer," promoting the growth of decorative crystalline structures within the glassy matrix, typically at firing temperatures up to 1100°C. bsz-keramikbedarf.de These crystals, often identified as calcium molybdate (powellite), can create striking visual textures and iridescent effects.
Detailed research has been conducted to formulate glazes that feature prominent molybdenum-based effects. The development of gray-blue pigments, for example, has been achieved by firing grinds of aluminum oxide and molybdenum oxide (derived from precursors) at high temperatures (around 1300°C) under reducing conditions. bridgew.edu Furthermore, specific formulations have been developed to produce a metallic luster. These glazes incorporate a significant amount of molybdenum trioxide along with other fluxes and glass-formers to create their unique finish. google.com
The following tables outline example compositions of molybdenum-based glazes from research and patent literature, demonstrating the range of materials used to achieve specific effects.
Table 1: Example Formulation for Molybdenum-Based Metallic Luster Crystalline Glaze
| Component | Parts by Weight (Example 1) | Parts by Weight (Example 2) |
| Albite | 40 | 48 |
| Quartz | 15 | 12 |
| Clay | 6 | 5 |
| Copper Oxide | 15 | 12 |
| Molybdenum Trioxide | 25 | 20 |
| Aluminum Phosphate (B84403) | 8 | 5 |
| Magnesium Oxide | - | 3 |
Data sourced from patent CN105753321A, describing formulations for a metallic luster effect. google.com
Beyond glazes, molybdenum compounds are also used to synthesize novel ceramic pigments. For example, holmium molybdate has been prepared via solid-state reactions to create a functional pigment with an "allochroic effect," meaning it changes color under different light sources. sciopen.com This research highlights the versatility of molybdenum compounds in creating advanced ceramic materials with specialized optical properties. The stability of such pigments at high temperatures and their chemical resistance make them suitable for ceramic decoration. sciopen.com
Table 2: Components in Molybdenum Crystalline Glaze Research
| Base Glaze Component | Additive for Crystalline Effect | Firing Conditions | Observed Result |
| Frit-based glaze | 4% Molybdenum Trioxide (MoO₃) | Not Specified | Development of crystalline structures |
| Frit-based glaze | 6% Titanium Dioxide, 4% Molybdenum Trioxide | Not Specified | Tested for crystalline effects |
| Herbert Sanders Recipe | 3% Molybdenum Oxide (MoOx) | Cone 4 | Formation of powellite crystals |
| Aluminum Oxide | Molybdenum Oxide (MoO₃) | Cone 10, Reducing | Gray-blue pigment |
Data synthesized from various research efforts on developing molybdenum crystalline glazes. bridgew.eduputtgarden.com
The research into molybdenum-based ceramic materials demonstrates the compound's importance in moving beyond traditional color palettes. By carefully controlling glaze chemistry and firing parameters, materials scientists and ceramic engineers can utilize precursors like molybdic acid, diammonium salt to develop a wide range of functional and aesthetically unique ceramic finishes.
Environmental Chemistry and Sustainable Resource Management
Environmental Speciation and Transformation of Molybdenum Compounds
The environmental behavior of molybdenum is largely dictated by its chemical speciation, which is the distribution of the element among different chemical forms. In aqueous environments, the molybdate (B1676688) ion (MoO₄²⁻) is the most prevalent form of molybdenum. cdc.gov The speciation of molybdenum compounds in water and soil is highly dependent on pH and redox conditions.
In neutral to alkaline conditions (pH > 6), the predominant species is the tetrahedral molybdate ion, [MoO₄]²⁻. imoa.info As the pH decreases, protonation and polymerization occur. At a pH between 5 and 6, the heptamolybdate ion ([Mo₇O₂₄]⁶⁻) is formed, and in more acidic conditions (pH 3-5), the octamolybdate ion ([Mo₈O₂₆]⁴⁻) becomes dominant. imoa.info In highly acidic solutions (below pH 0.9), molybdenum trioxide (MoO₃) can precipitate. imoa.info
Studies have shown that when various soluble and poorly soluble molybdenum compounds, such as ammonium (B1175870) dimolybdate, ammonium heptamolybdate, and molybdenum trioxide, are introduced into water, they ultimately yield the molybdate ion ([MoO₄]²⁻) at biological pH levels. imoa.infomolybdenumconsortium.org Protonated forms, like [HMoO₄]⁻ and H₂MoO₄, are found at a pH below 5. cdc.gov
In soil environments, molybdenum can exist in several fractions: dissolved in soil solution, occluded with oxides (e.g., aluminum, iron, and manganese oxides), as solid-phase minerals like molybdenite (MoS₂) and powellite (CaMoO₄), and associated with organic compounds. cambridge.org The adsorption and mobility of molybdenum in soils are inversely correlated with pH; in acidic soils (pH 3-5), molybdenum tends to adsorb to clay and other oxic minerals. cdc.gov
The transformation of molybdenum compounds in the environment is a dynamic process. Molybdenum can be taken up by plants from the soil solution, primarily as the molybdate ion. cambridge.org In sulfidic conditions, molybdate can be converted to thiomolybdate species. scispace.com The interaction with natural organic matter also plays a crucial role in its transformation and bioavailability. princeton.edu
Table 1: Predominant Molybdenum Species in Aqueous Solutions at Different pH Levels
| pH Range | Predominant Molybdenum Species | Chemical Formula |
| > 6 | Molybdate ion | [MoO₄]²⁻ |
| 5 - 6 | Heptamolybdate ion | [Mo₇O₂₄]⁶⁻ |
| 3 - 5 | Octamolybdate ion | [Mo₈O₂₆]⁴⁻ |
| < 0.9 | Molybdenum trioxide (precipitate) | MoO₃ |
This table illustrates the polymerization of molybdate ions as the pH of the aqueous solution decreases.
Interactions of Molybdate Species with Natural Organic Matter (e.g., Humic Acids)
The interaction between molybdate species and natural organic matter (NOM), such as humic and fulvic acids, is a critical factor influencing the mobility, bioavailability, and storage of molybdenum in terrestrial and aquatic ecosystems. princeton.edu These interactions primarily involve the formation of strong complexes between molybdenum and organic ligands. researchgate.net
Research has demonstrated that in the leaf litter layer of forest soils, a significant portion of molybdenum forms complexes with plant-derived tannins and tannin-like compounds. researchgate.net This binding of molybdenum to organic matter is essential for preventing its leaching from the soil, thereby retaining this crucial micronutrient in the ecosystem. princeton.edu The complexation is pH-dependent, with studies showing that the speciation favors complex formation until approximately pH 6.0 for some organic acids. scielo.br
In deeper soil layers, molybdenum can be bound to both iron oxides and natural organic matter. researchgate.net The binding to organic matter helps to keep molybdenum in the upper soil horizons where it is accessible to nitrogen-fixing bacteria. bnl.gov These bacteria can excrete compounds that chelate the molybdenum, making it available for the synthesis of the nitrogenase enzyme, which is essential for nitrogen fixation. bnl.gov
The complexation of molybdate with dissolved organic matter can also affect its fate in aquatic systems. For instance, the formation of humic-iron aggregates can influence the distribution of molybdenum between labile and non-labile forms in rainwater. nih.gov
Table 2: Molybdenum Association in Different Soil Horizons
| Soil Horizon | Primary Molybdenum Association | Environmental Significance |
| Leaf Litter | Complexation with tannins and tannin-like compounds | Prevents leaching and retains molybdenum in the ecosystem. princeton.edu |
| Deeper Soils | Binding to iron oxides and natural organic matter | Influences long-term storage and availability. researchgate.net |
Environmental Monitoring of Contaminants Utilizing Molybdate Reagents
Molybdate reagents, particularly ammonium molybdate, are widely used in environmental monitoring for the colorimetric determination of certain contaminants, most notably phosphate (B84403) and arsenate. libretexts.orgniscpr.res.in The underlying principle of these methods is the reaction of the target anion with molybdate in an acidic solution to form a heteropoly acid, which can then be reduced to a intensely colored complex, often referred to as "molybdenum blue". nemi.govnih.gov
For phosphate determination, orthophosphate ions react with ammonium molybdate under acidic conditions to form molybdophosphoric acid. libretexts.org This complex can be reduced by agents like ascorbic acid or stannous chloride to produce a blue color, the intensity of which is directly proportional to the phosphate concentration. nemi.govrsc.org Antimony potassium tartrate is often added to accelerate the reduction rate. nemi.gov The absorbance of the resulting solution is typically measured spectrophotometrically at wavelengths ranging from 650 nm to 870 nm. rsc.orgresearchgate.net This method is applicable to various environmental samples, including water and soil. nih.govscispace.com
Similarly, arsenate can be determined by its reaction with a molybdate reagent to form an arsenomolybdate complex, which also produces a characteristic blue color upon reduction. niscpr.res.injournalijdr.com This allows for the sensitive detection of arsenic in water samples. niscpr.res.in To differentiate between arsenate and other forms of arsenic, or to distinguish it from phosphate which interferes with the analysis, specific procedures such as selective reduction of arsenate may be employed. nih.gov
Table 3: Common Molybdate-Based Methods for Environmental Contaminant Analysis
| Contaminant | Reagent | Principle | Detection Method |
| Phosphate (PO₄³⁻) | Ammonium Molybdate | Formation of phosphomolybdate, followed by reduction to molybdenum blue. nemi.gov | Spectrophotometry (Colorimetry) rsc.org |
| Arsenate (AsO₄³⁻) | Ammonium Molybdate | Formation of arsenomolybdate, followed by reduction to molybdenum blue. niscpr.res.in | Spectrophotometry (Colorimetry) journalijdr.com |
Recovery and Recycling Technologies for Molybdenum from Industrial Waste
The recovery and recycling of molybdenum from industrial waste streams, such as spent catalysts and industrial wastewater, are of significant economic and environmental importance. refractorymetal.orgalloy-ti.com Various technologies have been developed to efficiently reclaim this valuable metal.
One common source of molybdenum for recycling is spent hydrodesulfurization (HDS) catalysts from the petroleum refining industry. tandfonline.com Hydrometallurgical processes are frequently employed, which typically involve a leaching step to dissolve the molybdenum, followed by separation and purification. lcrl.net Leaching can be performed using acidic or alkaline solutions. For instance, sulfuric acid can be used to leach molybdenum from calcined spent catalysts. tandfonline.com Following leaching, solvent extraction is a common technique to selectively recover molybdenum from the leach solution. nih.gov Extractants like tri-n-octylamine have shown high efficiency in extracting molybdenum, which can then be stripped from the organic phase using reagents such as sodium hydroxide (B78521) or ammonium hydroxide. nih.gov
For molybdenum-containing industrial wastewater, precipitation is a widely used recovery method. One approach involves the coprecipitation of molybdenum with ferric hydroxide. 911metallurgist.com This can be followed by processes like dissolved-air flotation to recover the precipitate. 911metallurgist.com Another method utilizes zero-valent iron (ZVI) in a fluidized bed reactor to remove molybdenum from wastewater, achieving removal rates as high as 99.8%. mdpi.comresearchgate.net The resulting molybdenum-rich abrasion products can then be further treated hydrometallurgically to produce a concentrated molybdenum solution. mdpi.comresearchgate.net Membrane-based technologies, such as nanofiltration and selective electrodialysis, have also been investigated for the recovery of molybdenum and acids from metallurgical wastewater. researchgate.net
Other recovery methods include sublimation, where molybdenum is oxidized to molybdenum trioxide and recovered through sublimation and trapping, with recovery rates up to 98%. refractorymetal.org
Table 4: Overview of Molybdenum Recovery Technologies from Industrial Waste
| Waste Source | Technology | Key Steps | Reported Recovery/Removal Efficiency |
| Spent Catalysts | Hydrometallurgy (Solvent Extraction) | Leaching (e.g., with sulfuric acid), solvent extraction (e.g., with tri-n-octylamine), stripping (e.g., with NaOH). tandfonline.comnih.gov | >98% extraction of molybdenum. nih.gov |
| Industrial Wastewater | Precipitation/Flotation | Coprecipitation with ferric hydroxide, followed by dissolved-air flotation. 911metallurgist.com | Can decrease molybdenum levels to less than 0.5 ppm. 911metallurgist.com |
| Industrial Wastewater | Zero-Valent Iron (ZVI) Treatment | Removal in a fluidized bed reactor, followed by hydrometallurgical treatment of abrasion products. mdpi.comresearchgate.net | 99.8% removal of molybdenum. mdpi.comresearchgate.net |
| Industrial Wastewater | Membrane Separation | Selective electrodialysis and/or nanofiltration. researchgate.net | 96.5% - 98.1% rejection rate of Mo⁶⁺. researchgate.net |
| Various Molybdenum Waste | Sublimation | Oxidation to molybdenum trioxide and subsequent sublimation and trapping. refractorymetal.org | Up to 98%. refractorymetal.org |
Biochemical and Agronomical Research with Molybdic Acid, Diammonium Salt
Molybdenum as an Essential Micronutrient in Plant Physiology
Molybdenum (Mo) is an essential micronutrient for plants, playing a critical role in various physiological and biochemical processes despite being required in very small quantities compared to macronutrients. nih.gov It is primarily taken up by plants from the soil in the form of the molybdate (B1676688) anion (MoO₄²⁻). google.com The importance of molybdenum in plant nutrition is disproportionate to its low concentration in plant tissues, where it is often the least abundant essential micronutrient. sxhcmoly.com Its essentiality is fundamentally linked to its role as a cofactor for several key enzymes involved in redox reactions. sxhcmoly.comnih.gov
Molybdenum is a crucial component of the molybdenum cofactor (Moco), which is essential for the function of several plant enzymes. sxhcmoly.com The most prominent of these enzymes in nitrogen metabolism is nitrate (B79036) reductase. moleculardimensions.comanl.gov This enzyme catalyzes the reduction of nitrate (NO₃⁻) to nitrite (B80452) (NO₂⁻), which is the first and rate-limiting step in the assimilation of nitrate by plants. nih.govmdpi.com Without sufficient molybdenum, the activity of nitrate reductase is impaired, leading to an accumulation of nitrates in the leaves and symptoms of nitrogen deficiency, as the plant cannot efficiently convert the absorbed nitrate into usable forms for synthesizing amino acids and proteins. wikipedia.orgnih.govnih.gov
Recent studies have demonstrated a significant interaction between molybdenum and nitrogen supply. For instance, in tobacco plants, the application of molybdenum at moderate and high nitrogen levels significantly enhanced nitrate reductase activity, accelerating nitrate reduction and promoting nitrogen uptake and assimilation. hamptonresearch.com This synergistic effect underscores the indispensable role of molybdenum in nitrogen metabolism.
Beyond nitrate reductase, molybdenum is also a key component of other enzymes such as xanthine (B1682287) dehydrogenase, aldehyde oxidase, and sulfite (B76179) oxidase, which are involved in purine (B94841) degradation, synthesis of phytohormones like abscisic acid, and detoxification of sulfite, respectively. sxhcmoly.comnih.gov
The following table summarizes key molybdoenzymes in plants and their functions:
| Enzyme | Function |
| Nitrate Reductase | Reduces nitrate to nitrite, a key step in nitrogen assimilation. |
| Nitrogenase | In symbiotic bacteria, fixes atmospheric nitrogen into ammonia (B1221849). |
| Xanthine Dehydrogenase | Involved in purine catabolism. |
| Aldehyde Oxidase | Participates in the synthesis of abscisic acid and indole-3-acetic acid. |
| Sulfite Oxidase | Detoxifies excess sulfite. |
In leguminous plants such as soybeans, alfalfa, and peas, molybdenum is of particular importance due to its role in symbiotic nitrogen fixation. google.commoleculardimensions.com The enzyme nitrogenase, utilized by rhizobia bacteria in the root nodules of legumes to convert atmospheric nitrogen (N₂) into ammonia (NH₃), is a molybdenum-dependent enzyme. nih.govanl.gov An inadequate supply of molybdenum hampers the activity of nitrogenase, thereby impairing nitrogen fixation. wikipedia.org This can lead to reduced growth and pale green or yellow leaves, characteristic of nitrogen deficiency, even when atmospheric nitrogen is abundant. sxhcmoly.com Research has shown that molybdenum deficiency can lead to an increase in the number and size of nodules in clover as the plant attempts to compensate for the reduced efficiency of nitrogen fixation. sxhcmoly.com
The availability of molybdenum in the soil is highly dependent on soil pH. In acidic soils (pH < 5.5), molybdenum availability is often limited. moleculardimensions.com Therefore, managing soil pH and, where necessary, applying molybdenum-containing fertilizers are crucial agricultural practices to ensure optimal crop performance.
The table below illustrates the impact of molybdenum deficiency on various crops:
| Crop | Molybdenum Deficiency Symptoms |
| Cauliflower | "Whiptail" (distorted and narrow leaves) |
| Legumes (e.g., Clover, Soybeans) | Pale green to yellow leaves, reduced biomass, impaired nodule function |
| General Crops | Stunted growth, interveinal chlorosis, marginal leaf scorching |
Applications in Biological Research Methodologies
In addition to its well-established role in agriculture, compounds containing molybdenum, such as diammonium molybdate, have applications in specialized areas of biological research.
Protein crystallization is a fundamental technique in structural biology, enabling the determination of the three-dimensional structure of proteins using methods like X-ray crystallography. The process of obtaining well-ordered crystals is often a bottleneck in these studies and can be influenced by a variety of factors, including the presence of specific salts and additives.
While not as commonly used as primary precipitants like ammonium (B1175870) sulfate, molybdate salts can play a role in facilitating protein crystallization. In some instances, the presence of a specific ligand or cofactor is essential for the protein to adopt a stable conformation conducive to crystallization. For molybdate-binding proteins, the inclusion of a molybdate salt, such as sodium molybdate, in the crystallization solution has been shown to be crucial for obtaining high-quality crystals. For example, the crystallization of the ModA protein from Xanthomonas axonopodis pv. citri, a molybdate-binding protein, was significantly improved in the presence of sodium molybdate, suggesting that ligand binding induced a structural rearrangement favorable for crystal formation.
Although specific and extensive research on the use of diammonium molybdate as a general crystallizing agent is not widely documented, the principles of protein crystallization suggest its potential utility. Salts in crystallization solutions influence protein solubility and can promote the ordered packing of protein molecules into a crystal lattice. The behavior of the ammonium and molybdate ions in solution can affect the hydration shell of the protein and mediate intermolecular contacts, which are critical for nucleation and crystal growth. The use of various ammonium salts, such as ammonium sulfate, is a cornerstone of protein crystallization, indicating that the ammonium ion is generally compatible with and effective in this process.
Theoretical and Computational Chemistry Approaches to Molybdic Acid, Diammonium Salt Systems
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, rooted in the principles of quantum mechanics, are essential for determining the electronic structure and predicting the reactivity of chemical systems. aps.orgnih.gov Methods like Density Functional Theory (DFT) and high-level ab initio calculations are used to solve the electronic structure problem, which in turn allows for the prediction of molecular geometries, reaction rates, and optical properties. aps.org
For diammonium molybdate (B1676688), (NH₄)₂MoO₄, quantum chemical methods can elucidate the nature of the bonding between the ammonium (B1175870) cations and the molybdate anion. Such calculations can determine relative energies between different states, including ionization energies, electron affinities, and bond dissociation energies. nih.gov The reactivity of the molybdate ion can be analyzed through conceptual DFT, which uses descriptors derived from the electron density to understand chemical behavior. mdpi.com For instance, these methods can model reaction pathways, calculate activation barriers, and correlate computed energies with experimental heats of reaction. mdpi.com
Recent studies on diammonium monomolybdate have identified two polymorphic, monoclinic forms (mS60 and mP60), whose distinct crystal structures have been investigated through single-crystal X-ray diffraction (XRD) and probed using 14N MAS NMR spectroscopy. Quantum chemical calculations can complement these experimental findings by simulating the NMR parameters and analyzing the electronic differences between these polymorphs.
Molecular Modeling of Catalytic Mechanisms and Surface Interactions
Molecular modeling techniques, such as molecular dynamics (MD) and Monte Carlo (MC) simulations, are employed to study complex processes like catalysis and surface interactions. nih.govaimspress.com Diammonium molybdate and related ammonium molybdate compounds are crucial precursors for the synthesis of molybdenum-based catalysts used in petrochemical applications, such as hydrogenation and desulfurization. researchgate.netmolybdenum.com.cn
Molecular dynamics simulations can model the interactions between molybdate species and catalyst support surfaces or other molecules. For example, simulations have been used to study the adsorption of polymers onto molybdenite (MoS₂) surfaces, a material related to catalysts derived from ammonium molybdate precursors. mdpi.comresearchgate.net These studies show how molecules rearrange at the mineral-water interface, with certain functional groups moving toward the surface while others orient away from it. mdpi.comresearchgate.net Such simulations can calculate adsorption energies by determining the difference in potential energy between the adsorbed and unadsorbed states. aimspress.com
These computational models are vital for understanding how precursor compounds like diammonium molybdate transform into active catalytic phases. For instance, the thermal decomposition of ammonium molybdate to molybdenum oxides is a key step in catalyst preparation. researchgate.net Modeling can provide insights into the surface chemistry of these resulting oxides and how they interact with reactants in catalytic cycles, such as the hydrodesulfurization (HDS) of dibenzothiophene, where MoS₂ catalysts are highly effective. researchgate.net
Thermodynamic and Spectroscopic Property Predictions
Computational chemistry is widely used to predict thermodynamic and spectroscopic properties. Thermodynamic properties such as solubility and thermal stability are critical for the application of diammonium molybdate. Experimental studies have mapped the solubility of molybdenum in the ammonium-molybdenum system as a function of temperature and pH. anl.gov For example, the solubility of Mo at a pH of approximately 7 increases with temperature up to around 80°C before decreasing. anl.gov
The thermal decomposition of ammonium molybdates has been studied in detail, revealing a stepwise process. Thermogravimetric analysis shows distinct mass-loss stages at specific temperature ranges, corresponding to the sequential transformation into different polymolybdate species and finally to molybdenum trioxide (MoO₃). researchgate.net
| Stage | Temperature Range (°C) | Mass Loss (%) | Decomposition Sequence |
|---|---|---|---|
| I | 20 - 345 | 18 | (NH₄)₆Mo₇O₂₄·4H₂O → (NH₄)₈Mo₁₀O₃₄ → (NH₄)₂Mo₄O₁₃ → MoO₃ |
| II | 345 - 752 | No obvious mass loss | Stable MoO₃ phase |
| III | 752 - 1200 | 80 | Sublimation/further reduction of MoO₃ |
Spectroscopic properties can also be predicted and interpreted using computational methods. nih.gov Raman spectroscopy is a key experimental technique for characterizing diammonium molybdate and distinguishing it from other molybdate species like ammonium heptamolybdate. researchgate.net The characteristic Raman signals confirm the formation of the compound. researchgate.net Quantum chemical calculations can simulate vibrational spectra (like Raman and IR) to aid in the assignment of experimental peaks. nih.gov
| Compound/Species | Characteristic Raman Peak (cm⁻¹) |
|---|---|
| Diammonium Monomolybdate ((NH₄)₂MoO₄) | 891 |
| Monomolybdate ion (MoO₄²⁻) | 895 |
| Ammonium Heptamolybdate ((NH₄)₆Mo₇O₂₄) | 936 - 939 |
Q & A
Q. What are the standard laboratory synthesis protocols for diammonium molybdate?
Diammonium molybdate is synthesized by reacting molybdic acid (H₂MoO₄) with aqueous ammonia under controlled conditions. A common method involves dissolving molybdenum trioxide (MoO₃) in excess ammonia water, followed by crystallization. Key steps include:
Q. How can spectroscopic methods identify diammonium molybdate in solution?
Ultraviolet-visible (UV-Vis) spectroscopy is routinely used to confirm the presence of Mo(VI) species. The characteristic absorption peak for [MoO₄]²⁻ appears near 230–250 nm. For solid-state analysis, Fourier-transform infrared (FTIR) spectroscopy identifies Mo–O vibrational modes (e.g., 850–950 cm⁻¹ for symmetric stretching) .
Q. What solubility properties are critical for handling diammonium molybdate in aqueous solutions?
Diammonium molybdate is highly soluble in water (≈400 g/L at 20°C) but insoluble in organic solvents. Solubility varies with pH and temperature:
| Solvent | Solubility (g/100 mL) | Conditions |
|---|---|---|
| Water | 40 | 20°C, pH 7 |
| Ammonia (1M) | 50 | 25°C |
| Ethanol | <0.1 | 20°C |
| Adjusting pH with acetic acid or ammonium hydroxide can stabilize the solution for specific applications . |
Advanced Research Questions
Q. How do X-ray diffraction (XRD) and thermogravimetric analysis (TGA) resolve structural ambiguities in diammonium molybdate hydrates?
XRD distinguishes between anhydrous (NH₄)₂MoO₄ and hydrated forms (e.g., tetrahydrate). Key diffraction peaks for the anhydrous phase occur at 2θ = 15.3°, 23.5°, and 27.8°. TGA reveals dehydration steps:
Q. What methodologies address trace metal contamination in diammonium molybdate used for catalysis studies?
Inductively coupled plasma mass spectrometry (ICP-MS) quantifies impurities like Fe, V, or W. Sample preparation involves:
- Digesting the salt in nitric acid (HNO₃:H₂O = 1:3).
- Chelating interferents with EDTA.
- Calibration against NIST-traceable standards.
For <1 ppm detection limits, ion-exchange chromatography pre-concentrates analytes .
Q. How does synthesis pH influence the crystalline phase and reactivity of diammonium molybdate?
At pH <5, partial protonation of [MoO₄]²⁻ forms polymeric Mo₇O₂₄⁶⁻ species, altering catalytic activity. At pH >8, ammonia volatilization reduces yield. Optimal crystallization occurs at pH 6.5–7.5, producing monoclinic (NH₄)₂MoO₄ with high surface area (≈50 m²/g) for redox applications .
Q. What strategies mitigate batch-to-batch variability in diammonium molybdate synthesis for reproducible electrochemical studies?
- Quality Control: Implement HPLC for anion purity (>99.9%) and Karl Fischer titration for moisture content (<0.5%).
- Process Automation: Use pH-stat reactors to maintain neutralization consistency.
- Post-Synthesis Analysis: Pair XRD with Raman spectroscopy to detect amorphous byproducts .
Methodological Considerations
Q. How are conflicting data on the basicity of molybdic acid salts reconciled in structural studies?
Historical disagreements (e.g., tri-basic vs. hexa-basic acid forms) arise from varying hydration states. Modern approaches combine:
- Single-crystal XRD to determine proton positions.
- Solid-state NMR to map hydrogen bonding networks.
For example, Zenker’s early work assumed H₃MoO₄, but Rietveld refinements confirm (NH₄)₂MoO₄·2H₂O as the stable hydrate .
Q. What extraction techniques optimize molybdenum recovery from complex matrices for environmental assays?
The Tamm reagent (ammonium oxalate, pH 3.3) selectively extracts exchangeable MoO₄²⁻ from soils. Post-extraction, Mo is quantified via:
- Colorimetry: Thiocyanate complexation at 470 nm.
- Voltammetry: Adsorptive stripping using mandelic acid.
Recovery rates exceed 95% with <5% interference from Fe³⁺ or Al³⁺ .
Data Contradictions and Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
